molecular formula C10H16ClNO2 B1356231 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride CAS No. 1158741-90-2

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Cat. No.: B1356231
CAS No.: 1158741-90-2
M. Wt: 217.69 g/mol
InChI Key: KBFAEGLXWFVYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound belonging to the class of phenethylamines It is characterized by the presence of a dimethoxyphenyl group attached to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine. The process can be summarized as follows:

    Condensation Reaction: 2,3-dimethoxybenzaldehyde reacts with methylamine to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological responses. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring and its methylmethanamine moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-8-5-4-6-9(12-2)10(8)13-3;/h4-6,11H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFAEGLXWFVYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589494
Record name 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158741-90-2
Record name 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.